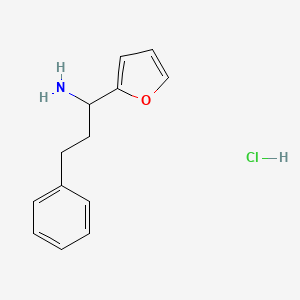

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(furan-2-yl)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11;/h1-7,10,12H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJHWRPTUIVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach

The synthesis typically follows these stages:

- Construction of the Furan-2-yl Propanone Intermediate: The furan ring is introduced at the 2-position of the propanone backbone, often via oxidation or coupling reactions starting from furan derivatives.

- Introduction of the Phenyl Substituent: The phenyl group is incorporated at the 3-position through carbon-carbon bond-forming reactions such as aldol condensations or cross-coupling.

- Conversion to the Amine: Reductive amination or nucleophilic substitution is used to convert the ketone or related intermediate into the corresponding amine.

- Formation of the Hydrochloride Salt: The free amine is reacted with hydrochloric acid to yield the hydrochloride salt, improving stability and handling.

Specific Synthetic Methodologies

- Reductive Amination Route:

Starting from 1-(furan-2-yl)-3-phenylpropan-1-one, reductive amination with ammonia or primary amines in the presence of reducing agents (e.g., sodium triacetoxyborohydride or hydrogenation catalysts) leads to the corresponding amine. This method offers good selectivity and yields. - Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions (e.g., Heck or Sonogashira-type) have been employed to attach the phenyl group to the furan-containing side chain. Optimized catalysts such as Pd(PPh₃)₂Cl₂ with CuI co-catalyst and bases like triethylamine improve yields (up to ~67%) and purity. - Oxidation and Substitution:

Furan rings are sensitive to oxidation; therefore, mild oxidants such as activated MnO₂ are used to convert alcohol intermediates to ketones without ring degradation. Subsequent substitution reactions introduce the amine group.

Industrial Production Considerations

- Scale-Up:

Industrial synthesis favors continuous flow reactors and automated systems to enhance throughput and reproducibility. Controlled temperature (40–60°C) and inert atmospheres (N₂ or Ar) prevent furan ring oxidation and side reactions. - Purification:

Flash column chromatography (e.g., Biotage systems) is standard for removing impurities and obtaining high-purity hydrochloride salts. - Solvent Selection:

Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps, whereas dichloromethane and ethyl acetate are common for extraction and purification.

Reaction Parameters Optimization

| Step | Parameters | Notes |

|---|---|---|

| Reductive Amination | Reducing agent, solvent, temp | Sodium triacetoxyborohydride in MeOH/DCM mixtures; 25–85 °C |

| Cross-Coupling | Catalyst, base, solvent, temp | Pd(PPh₃)₂Cl₂/CuI, triethylamine, EtOAc/pentane, 40–60 °C |

| Oxidation of Alcohols | Oxidant, solvent, temp | Activated MnO₂, DCM, room temp; avoids furan ring degradation |

| Hydrochloride Salt Formation | HCl concentration, pH control | Controlled addition of HCl, pH ~4–5 to avoid hydrolysis |

Analytical Characterization During Preparation

- NMR Spectroscopy:

Proton NMR confirms the presence of furan ring protons (δ 6.2–7.4 ppm) and phenyl protons (δ 7.2–7.5 ppm). Carbon NMR and DEPT experiments assist in verifying carbon environments. - Mass Spectrometry:

High-resolution MS confirms molecular ion peaks corresponding to the hydrochloride salt. - Chromatographic Techniques:

TLC and HPLC monitor reaction progress and purity. Retention times and Rf values help detect side products. - X-ray Crystallography:

Used for unambiguous structural confirmation, particularly to verify stereochemistry and salt formation.

Common Side Reactions and Their Mitigation

| Side Reaction | Cause | Mitigation Strategy | Detection Method |

|---|---|---|---|

| Furan Ring Oxidation | Exposure to air/oxidants | Inert atmosphere (N₂/Ar), antioxidants (BHT) | HPLC retention time shift |

| Over-alkylation of Amine | Excess alkylating agents | Stoichiometric control, slow reagent addition | ¹H NMR integration |

| Amine Hydrolysis | Acidic conditions too harsh | pH control during HCl salt formation | TLC and NMR monitoring |

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of the furan ring requires careful handling to avoid oxidative degradation during synthesis.

- Reductive amination offers a straightforward route with good yields and selectivity.

- Cross-coupling methods provide versatility for phenyl group introduction but require catalyst optimization.

- Hydrochloride salt formation stabilizes the amine for storage and further use.

- Analytical methods are essential for confirming the integrity of the compound at each step.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation Products: Furanones, furanoic acids.

Reduction Products: Dihydrofuran derivatives.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry:

- Building Block in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.

- Coordination Chemistry: Acts as a ligand that can form coordination complexes with metals, which is essential for catalysis and materials science.

Biology:

- Antimicrobial Properties: Studies have shown its potential to inhibit the growth of various microorganisms. For instance, it has been evaluated for its effectiveness against Serratia marcescens, demonstrating reduced virulence factors without affecting overall bacterial growth.

Medicine:

- Drug Development: The compound is being explored for its role in targeting specific biological pathways related to diseases such as cancer. Its interactions with enzymes involved in metabolic pathways suggest potential therapeutic uses.

Industry:

- Production of Specialty Chemicals: Utilized in creating chemicals with specific biochemical properties, enhancing the performance of materials used in various industries.

Biochemical Properties

The compound exhibits notable biochemical properties:

| Property | Description |

|---|---|

| Interaction with Enzymes | Influences oxidative stress and metabolic pathways |

| Binding Mechanism | Binds to active sites of enzymes |

| Effects on Metabolism | Alters metabolite levels through interaction with enzymes |

These properties allow the compound to modulate cellular functions significantly, impacting gene expression and cellular metabolism.

Case Study 1: Antimicrobial Activity

A significant study highlighted the antimicrobial potential of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride. The compound was shown to inhibit biofilm formation in Serratia marcescens, suggesting its utility as an antibiotic adjuvant. This inhibition was achieved without affecting bacterial growth directly, indicating a mechanism that targets virulence factors rather than outright bactericidal activity.

Case Study 2: Drug Development

Research into the drug development potential of this compound has focused on its ability to modulate specific biological pathways. For example, preliminary studies indicate that it may influence cancer cell metabolism by interacting with key metabolic enzymes. This interaction could lead to novel therapeutic strategies aimed at disrupting cancer cell proliferation and survival mechanisms .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The furan ring and phenyl group allow it to bind to various enzymes and receptors, modulating their activity. The amine group can participate in hydrogen bonding and ionic interactions, further influencing its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propan-1-amine Backbone

1-(Furan-2-yl)-2-methylpropan-1-amine Hydrochloride

- Structure : Differs by a methyl group at the 2-position instead of a phenyl group at the 3-position.

- Molecular Formula: C₈H₁₄ClNO; Molar Mass: 175.66 g/mol .

1-(2-Fluorophenyl)propan-1-amine Hydrochloride

- Structure : Features a fluorinated phenyl ring at the 1-position instead of furan.

- Molecular Formula : C₉H₁₃ClFN; Molar Mass : 189.66 g/mol .

- Key Differences : Fluorine substitution enhances electronegativity and metabolic stability, which may influence receptor binding in pharmaceutical contexts.

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

Pharmacologically Relevant Analogues

(3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride (Strattera®)

- Structure: Contains a phenoxy group and methyl substitution on the amine.

- Applications: FDA-approved for ADHD treatment; the phenoxy group enhances CNS penetration .

- Comparison : The furan group in the target compound may offer distinct pharmacokinetic profiles due to differences in oxygen heterocycle reactivity.

Fluoxetine Hydrochloride

- Structure: N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride.

- Applications: SSRI antidepressant; the trifluoromethylphenoxy group increases lipophilicity and half-life .

- Comparison : The absence of a trifluoromethyl group in the target compound may reduce metabolic resistance but could simplify synthesis.

Positional Isomers and Functional Group Modifications

2-Phenyl-1-propanamine Hydrochloride

- Structure : Phenyl group at the 2-position instead of the 3-position.

- Applications : Market data suggest industrial use in chemical synthesis .

- Key Differences : Altered substitution position may affect molecular symmetry and crystallinity.

1-Methoxy-3-phenylpropan-2-amine Hydrochloride

- Structure : Methoxy group at the 1-position; amine at the 2-position.

Research Findings and Implications

- Furan vs. Phenyl/Phenoxy Groups: Furan’s oxygen atom may engage in hydrogen bonding, influencing receptor interactions differently than phenyl or phenoxy groups .

- Halogenation Effects : Fluorine substitution (e.g., in 1-(2-fluorophenyl)propan-1-amine HCl) enhances stability but requires careful toxicity profiling .

- Synthetic Accessibility : The target compound’s lack of complex fluorinated groups (cf. Fluoxetine) could streamline synthesis, though furan’s sensitivity to oxidation may pose challenges .

Biological Activity

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride, a compound with notable biological activity, has garnered attention in various fields of research due to its interactions with biological systems. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research.

The compound plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to influence oxidative stress responses and metabolic pathways. Notably, it binds to active sites of enzymes, which can either inhibit or activate their functions, thereby affecting overall cellular metabolism.

| Property | Description |

|---|---|

| Interaction with Enzymes | Influences oxidative stress and metabolic pathways |

| Binding Mechanism | Binds to active sites of enzymes |

| Effects on Metabolism | Alters metabolite levels through interaction with enzymes |

Cellular Effects

The compound significantly impacts cell function by modulating signaling pathways and gene expression. Research indicates that it can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite concentrations within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It has been found to inhibit specific kinases involved in crucial cell signaling pathways.

- Gene Expression Modulation : The compound influences gene expression patterns that are vital for cell proliferation and survival.

These interactions can lead to sustained changes in cellular functions over time, as demonstrated in laboratory studies examining the temporal effects of the compound on cellular activity.

Research Applications

This compound has diverse applications across various scientific disciplines:

Chemistry : It serves as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology : Investigations into its antimicrobial and antifungal properties have shown promising results.

Medicine : There is ongoing exploration into its potential use in drug development, particularly targeting specific biological pathways related to diseases such as cancer and infections.

Industry : It is utilized in producing specialty chemicals and materials that require specific biochemical properties.

Case Study 1: Antimicrobial Activity

A study demonstrated that 3-phenylpropan-1-amine (a related compound) effectively reduced virulence factors in Serratia marcescens, a bacterium associated with multidrug resistance. The compound inhibited biofilm formation and virulence factors without affecting bacterial growth, suggesting potential as an antibiotic adjuvant .

Case Study 2: Cellular Metabolism Alteration

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) indicated that related compounds could significantly alter intracellular metabolites in Serratia marcescens, leading to reduced metabolic activity and enhanced sensitivity to antibiotics like ofloxacin .

Q & A

Q. What are the recommended synthetic routes for 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination between furan-2-carbaldehyde and 3-phenylpropan-1-amine, followed by hydrochloride salt formation. Key parameters include:

- Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) for selective reduction of the imine intermediate.

- Solvent optimization : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction efficiency.

- pH control : Maintain acidic conditions (pH 4–5) during salt formation to stabilize the hydrochloride product.

Purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Compare retention times against certified reference materials (e.g., pharmaceutical secondary standards as in ).

- Spectroscopy :

- NMR : Confirm structural integrity via -NMR (e.g., furan ring protons at δ 6.2–7.4 ppm) and -NMR (quaternary carbons in the phenyl group at δ 125–140 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H] at m/z 239.8).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to heat or oxidizing agents .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using the IEF-PCM model .

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction to confirm bond angles and stereochemistry (as applied in similar aromatic amines ).

- Dynamic NMR : Investigate conformational exchange broadening at variable temperatures to detect rotameric equilibria .

Q. How do solvent polarity and temperature variations affect the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Degradation Rate (k) | Major Degradants |

|---|---|---|

| 25°C, dry DMSO | 0.002 day | None detected |

| 40°C, aqueous buffer | 0.015 day | Furan ring oxidation products |

- Mitigation : Lyophilize the compound for storage in non-polar solvents (e.g., acetonitrile) to minimize hydrolysis. Monitor via periodic HPLC .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, given the electronic effects of the furan and phenyl groups?

- Methodological Answer :

- Electronic Effects : The electron-rich furan ring (π-donor) increases electrophilicity at the adjacent amine, while the phenyl group stabilizes transition states via resonance.

- Reactivity Screening :

- SN2 Reactions : High reactivity with methyl iodide in THF (yield >85%) due to steric accessibility of the primary amine.

- Acylation : Moderate reactivity with acetyl chloride (yield 60–70%), attributed to competing protonation of the amine in acidic conditions .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying pH and solvent dielectric conditions .

Key Considerations for Experimental Design

- Contradiction Analysis : If unexpected byproducts arise during synthesis (e.g., furan ring opening), employ LC-MS/MS to identify intermediates and adjust reaction stoichiometry .

- Biological Applications : For receptor-binding assays, ensure the compound’s solubility in PBS (pH 7.4) by pre-treating with sonication or co-solvents (e.g., 5% DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.